2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Catalog No.
S548392
CAS No.
684276-17-3
M.F
C15H19N3OS
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-on...

CAS Number

684276-17-3

Product Name

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

IUPAC Name

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19)

InChI Key

QEAAIHDHSHTGMZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

L2286; L 2286; L-2286.

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2

Isomeric SMILES

C1CCN(CC1)CCSC2=NC(=O)C3=CC=CC=C3N2

Description

The exact mass of the compound 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one is 289.12488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.12488341 g/mol

Monoisotopic Mass

289.12488341 g/mol

Heavy Atom Count

20

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AH677T32NW

Dates

Modify: 2024-02-18
1: Bartha E, Solti I, Szabo A, Olah G, Magyar K, Szabados E, Kalai T, Hideg K, Toth K, Gero D, Szabo C, Sumegi B, Halmosi R. Regulation of kinase cascade activation and heat shock protein expression by poly(ADP-ribose) polymerase inhibition in doxorubicin-induced heart failure. J Cardiovasc Pharmacol. 2011 Oct;58(4):380-91. doi: 10.1097/FJC.0b013e318225c21e. PubMed PMID: 21697725.
2: Kövesdi E, Bukovics P, Besson V, Nyirádi J, Lückl J, Pál J, Sümegi B, Dóczi T, Hernádi I, Büki A. A novel PARP inhibitor L-2286 in a rat model of impact acceleration head injury: An immunohistochemical and behavioral study. Int J Mol Sci. 2010 Mar 26;11(4):1253-68. doi: 10.3390/ijms11041253. PubMed PMID: 20480019; PubMed Central PMCID: PMC2871115.
3: Bartha E, Solti I, Kereskai L, Lantos J, Plozer E, Magyar K, Szabados E, Kálai T, Hideg K, Halmosi R, Sumegi B, Toth K. PARP inhibition delays transition of hypertensive cardiopathy to heart failure in spontaneously hypertensive rats. Cardiovasc Res. 2009 Aug 1;83(3):501-10. doi: 10.1093/cvr/cvp144. Epub 2009 May 14. PubMed PMID: 19443425.
4: Bartha E, Kiss GN, Kalman E, Kulcsár G, Kálai T, Hideg K, Habon T, Sumegi B, Toth K, Halmosi R. Effect of L-2286, a poly(ADP-ribose)polymerase inhibitor and enalapril on myocardial remodeling and heart failure. J Cardiovasc Pharmacol. 2008 Sep;52(3):253-61. doi: 10.1097/FJC.0b013e3181855cef. PubMed PMID: 18806606.
5: Palfi A, Toth A, Hanto K, Deres P, Szabados E, Szereday Z, Kulcsar G, Kalai T, Hideg K, Gallyas F Jr, Sumegi B, Toth K, Halmosi R. PARP inhibition prevents postinfarction myocardial remodeling and heart failure via the protein kinase C/glycogen synthase kinase-3beta pathway. J Mol Cell Cardiol. 2006 Jul;41(1):149-59. Epub 2006 May 23. PubMed PMID: 16716347.
6: Pálfi A, Tóth A, Kulcsár G, Hantó K, Deres P, Bartha E, Halmosi R, Szabados E, Czopf L, Kálai T, Hideg K, Sümegi B, Tóth K. The role of Akt and mitogen-activated protein kinase systems in the protective effect of poly(ADP-ribose) polymerase inhibition in Langendorff perfused and in isoproterenol-damaged rat hearts. J Pharmacol Exp Ther. 2005 Oct;315(1):273-82. Epub 2005 Jun 10. PubMed PMID: 15951400.

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